5-(1H-Indol-3-yl)hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Indol-3-yl)hexan-3-one is an organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-3-yl)hexan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with indole and a suitable hexanone precursor.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indol-3-yl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
5-(1H-Indol-3-yl)hexan-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1H-Indol-3-yl)hexan-3-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin.
Uniqueness
5-(1H-Indol-3-yl)hexan-3-one is unique due to its specific hexanone chain, which imparts distinct chemical and biological properties. This structural variation allows it to interact differently with molecular targets compared to other indole derivatives.
Properties
CAS No. |
674303-99-2 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)hexan-3-one |
InChI |
InChI=1S/C14H17NO/c1-3-11(16)8-10(2)13-9-15-14-7-5-4-6-12(13)14/h4-7,9-10,15H,3,8H2,1-2H3 |
InChI Key |
WFMDVHHEHLNWTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.